1H-Pyrrole, 2-nonyl-

Description

Contextualization of Pyrroles and Alkylpyrroles in Chemical Science

Pyrrole (B145914), a fundamental five-membered heterocyclic aromatic organic compound with the molecular formula C₄H₅N, serves as a cornerstone in organic chemistry and biochemistry biosynce.comchemicalbook.commdpi.com. Its aromatic nature, attributed to the delocalization of a nitrogen lone pair within the π-electron system, imparts significant chemical stability and reactivity, particularly towards electrophilic aromatic substitution, typically at the 2- and 5-positions biosynce.comsemanticscholar.org. Pyrrole is a colorless, volatile liquid that readily darkens upon exposure to air due to oxidation biosynce.comchemicalbook.comvedantu.com. It exhibits weak acidic properties at the nitrogen atom and can also act as a weak base biosynce.comchemicalbook.commdpi.comvedantu.com.

The broader class of alkylpyrroles, which includes compounds with alkyl chains attached to the pyrrole ring, are of considerable interest due to their diverse applications and natural occurrence. These derivatives are integral components of vital biological molecules such as heme, chlorophyll, and vitamin B12, playing crucial roles in physiological processes chemicalbook.commdpi.comvedantu.com. Furthermore, pyrrole derivatives are extensively utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials biosynce.comvedantu.comslideshare.net. Polypyrrole, a conductive polymer derived from pyrrole monomers, exemplifies the material science applications, finding use in sensors, batteries, and electronic devices owing to its tunable electrical and optical properties biosynce.com. Research into various alkylpyrroles has highlighted their potential biological activities, including antioxidant, cytotoxic, antidiabetic, and antibacterial properties, underscoring their significance in medicinal chemistry and life sciences beilstein-journals.orgoup.com.

Significance of 1H-Pyrrole, 2-nonyl- in Contemporary Chemical and Biological Research

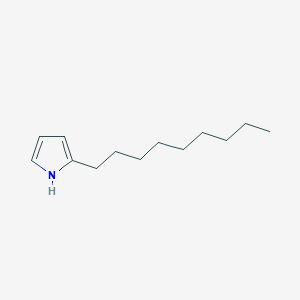

1H-Pyrrole, 2-nonyl- (CAS No. 79639-04-6) is a specific derivative characterized by a pyrrole ring substituted with a nine-carbon alkyl chain (nonyl group) at the 2-position vulcanchem.comchiralen.comguidechem.com. The presence of this lipophilic nonyl chain significantly influences its physical characteristics, such as solubility and partitioning behavior, compared to the parent pyrrole molecule. This increased lipophilicity can be crucial for interactions within biological systems, such as membrane permeability or binding to hydrophobic pockets in biomolecules.

While direct, extensive research specifically focused on 1H-Pyrrole, 2-nonyl- is less prevalent in the reviewed literature compared to the parent pyrrole or other widely studied derivatives, it falls within the general research interest of alkylpyrroles. Studies on the broader class of 1-alkyl-pyrroles have investigated their antioxidant capabilities, evaluating their efficacy in scavenging free radicals like ABTS· and DPPH· oup.comoup.com. These studies suggest that the alkyl chain's size can modulate antioxidant activity, with larger chains generally showing decreased activity, potentially due to steric hindrance affecting radical access to the pyrrole moiety oup.comoup.com. The research also indicated that 1-alkyl-pyrroles might play a role in biological processes beyond antioxidant activity, such as influencing the greening of 'Laba' garlic oup.comoup.com.

The synthesis of substituted pyrroles, including those with alkyl substituents like the nonyl group, is an active area of chemical research. Methods for synthesizing 2-nonylpyrrole have been explored, for instance, in studies focusing on oxidation reactions of pyrroles utas.edu.au. Furthermore, advancements in synthetic methodologies, such as those enabling β-selective addition of pyrroles to electron-deficient alkenes, are crucial for accessing β-alkylpyrroles, which are recognized for their importance in biofunctional molecules and optoelectronic materials acs.orgnih.gov. The structural diversity achievable through synthetic chemistry allows for the creation of novel pyrrole derivatives with tailored properties for various applications acs.orgnih.govacs.orgnih.govresearchgate.net.

Scope and Objectives of Advanced Research on 1H-Pyrrole, 2-nonyl-

Advanced research on 1H-Pyrrole, 2-nonyl- is intrinsically linked to the broader exploration of alkylpyrrole chemistry and their potential applications. The scope of such research encompasses the synthesis, characterization, and investigation of the compound's chemical and biological properties.

The primary objectives of advanced research in this area include:

Synthesis and Derivatization: Developing efficient, regioselective, and scalable synthetic pathways for 1H-Pyrrole, 2-nonyl- and its subsequent functionalized derivatives. This involves exploring novel catalytic systems and reaction conditions to control substitution patterns on the pyrrole ring and potentially modify the nonyl chain semanticscholar.orgacs.orgnih.govacs.orgresearchgate.net.

Structure-Activity Relationship (SAR) Studies: Conducting detailed investigations into how the nonyl substituent, in conjunction with the pyrrole core, influences specific properties. This includes systematically evaluating its antioxidant potential, exploring potential antimicrobial, cytotoxic, or enzyme-inhibitory activities, and understanding its interactions with biological targets beilstein-journals.orgoup.comoup.com.

Material Science Exploration: Investigating the utility of 1H-Pyrrole, 2-nonyl- as a monomer or building block for advanced materials. Its aromatic nature and the presence of the long alkyl chain could make it suitable for applications in conductive polymers, organic electronics, or as a component in self-assembling systems, where the alkyl chain can influence solubility, morphology, and interfacial properties biosynce.comacs.orgnih.govnih.gov.

Biochemical and Mechanistic Studies: Elucidating the compound's role or potential role in biological systems, drawing parallels with other naturally occurring or synthesized alkylpyrroles. This may involve understanding its metabolic fate, its contribution to cellular processes, or its mechanism of action in any observed bioactivity beilstein-journals.orgoup.comoup.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nonyl-1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h9,11-12,14H,2-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRHFTZHIFMTGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50720589 | |

| Record name | 2-Nonyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79639-04-6 | |

| Record name | 2-Nonyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Data and Research Findings

Discovery and Isolation from Biological Sources

Pyrrole alkaloids are widely distributed across various marine phyla, including sponges, tunicates, and microorganisms like bacteria and fungi mdpi.commdpi.comresearchgate.netalfa-chemistry.comresearchgate.netnih.gov. These organisms often harbor symbiotic microbial communities that are frequently the true producers of these secondary metabolites scielo.br.

While specific reports detailing the isolation of "1H-Pyrrole, 2-nonyl-" (also known as 2-nonylpyrrole) from marine sources are scarce, related compounds have been identified. For instance, "5-n-Nonylpyrrole-2-carbaldehyde" has been isolated from soft coral-sponge associations psu.eduresearchgate.net. This finding indicates that pyrrole derivatives bearing a nonyl (C9) alkyl chain are present in marine ecosystems. The broader class of pyrrole alkaloids, such as lamellarins and bromotyrosine-derived pyrroles, have been isolated from various marine invertebrates, including mollusks and sponges mdpi.comnih.gov. Marine actinobacteria have also been identified as sources of novel pyrrole alkaloids mdpi.comnih.gov.

Advanced Synthetic Strategies and Chemical Transformations of 1h Pyrrole, 2 Nonyl

Established Synthetic Routes to 1H-Pyrrole, 2-nonyl-

The synthesis of 2-alkylpyrroles, including 1H-Pyrrole, 2-nonyl-, is often achieved through a two-step sequence involving the introduction of an acyl group onto the pyrrole (B145914) ring followed by its reduction.

Pyrrole Functionalization Approaches (e.g., Grignard-mediated acylations)

The introduction of a nonanoyl group at the 2-position of the pyrrole ring is a key step in the synthesis of 1H-Pyrrole, 2-nonyl-. One of the most effective methods for this transformation is the acylation of a pyrrole Grignard reagent. The pyrrole Grignard reagent, formed by the reaction of pyrrole with a Grignard reagent such as ethylmagnesium bromide, is a potent nucleophile that readily reacts with acylating agents.

The reaction of the pyrrole Grignard reagent with nonanoyl chloride provides the corresponding 2-nonanoylpyrrole. This reaction is typically carried out in an ethereal solvent like tetrahydrofuran (THF) at low temperatures to control reactivity and minimize side reactions. The use of N-methylpyrrolidone (NMP) has been shown to mediate the acylation of Grignard reagents, leading to a remarkable selectivity for the synthesis of ketones rsc.orgresearchgate.netrsc.org.

Table 1: Grignard-mediated Acylation of Pyrrole

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

|---|---|---|---|---|

| Pyrrole | Ethylmagnesium bromide | - | THF | Pyrrolylmagnesium bromide |

| Pyrrolylmagnesium bromide | Nonanoyl chloride | NMP (optional) | THF | 2-Nonanoyl-1H-pyrrole |

This interactive table summarizes the key components of the Grignard-mediated acylation of pyrrole to form the precursor for 1H-Pyrrole, 2-nonyl-.

Reductive Methodologies for Alkyl Chain Formation (e.g., Wolff-Kishner modifications)

Once the 2-nonanoylpyrrole has been synthesized, the next step is the reduction of the carbonyl group to a methylene group to yield the target compound, 1H-Pyrrole, 2-nonyl-. The Wolff-Kishner reduction is a classic and highly effective method for this transformation. This reaction involves the conversion of the ketone to a hydrazone, followed by base-catalyzed decomposition to the corresponding alkane with the evolution of nitrogen gas wikipedia.orglscollege.ac.inpharmaguideline.comyoutube.comorganicchemistrytutor.com.

The reaction is typically carried out at high temperatures in a high-boiling solvent such as diethylene glycol, using a strong base like potassium hydroxide. The Huang-Minlon modification, which involves carrying out the reaction in a one-pot procedure, is a commonly used variant that simplifies the experimental setup pharmaguideline.com. The Wolff-Kishner reduction is particularly well-suited for compounds containing acid-sensitive functional groups, such as pyrroles wikipedia.orglscollege.ac.in.

The mechanism proceeds through the initial formation of a hydrazone, which is then deprotonated by the strong base. A subsequent series of proton transfers and the irreversible loss of dinitrogen gas drive the reaction to completion, affording the desired 2-nonylpyrrole youtube.com.

Table 2: Wolff-Kishner Reduction of 2-Nonanoylpyrrole

| Substrate | Reagents | Solvent | Product |

|---|---|---|---|

| 2-Nonanoyl-1H-pyrrole | Hydrazine hydrate, Potassium hydroxide | Diethylene glycol | 1H-Pyrrole, 2-nonyl- |

This interactive table outlines the essential components for the Wolff-Kishner reduction to produce 1H-Pyrrole, 2-nonyl-.

Novel Derivatization and Functionalization Strategies

Further modification of 1H-Pyrrole, 2-nonyl- can lead to a diverse range of derivatives with potentially new and interesting properties. These strategies can target either the pyrrole nucleus or the nonyl side chain.

Regioselective Modifications of the Pyrrole Nucleus

The pyrrole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The regioselectivity of these reactions on a 2-substituted pyrrole like 1H-Pyrrole, 2-nonyl- is influenced by both the electronic nature of the pyrrole ring and the steric hindrance of the nonyl group. Generally, electrophilic attack is directed to the C5 position, which is the most electron-rich and sterically accessible position. However, functionalization at C3 and C4 can also be achieved under specific conditions.

Recent advances in C-H functionalization offer powerful tools for the direct and regioselective modification of the pyrrole core, often under milder conditions than traditional electrophilic substitution reactions nih.gov. Palladium-catalyzed C-H activation has emerged as a particularly versatile strategy for the arylation, alkenylation, and alkylation of heterocycles mdpi.com. For instance, the pyrrole nitrogen can act as a directing group to guide the regioselective functionalization of the benzene core in 2-phenylpyrroles, a concept that could be extended to direct functionalization of the pyrrole ring itself researchgate.net.

Elaboration of the Nonyl Side Chain

The long nonyl side chain provides another handle for chemical modification. Functionalization can be targeted to various positions along the chain, though the terminal methyl group and the methylene group adjacent to the pyrrole ring are often the most reactive sites.

Strategies for the terminal-selective functionalization of long alkyl chains have been developed, which could be applied to the nonyl group of 1H-Pyrrole, 2-nonyl- nih.gov. These methods often involve transition-metal catalysis to achieve high regioselectivity. For example, a palladium-catalyzed regioconvergent cross-coupling of secondary alkyl bromides can lead to the selective formation of linear products nih.gov. Another approach involves the photocatalytic substitution of methyl groups in complex molecules, which can be used to introduce a variety of functional groups at the terminus of an alkyl chain acs.org.

Catalytic and Asymmetric Synthesis Approaches for Pyrrole Derivatives

Modern catalytic methods, including asymmetric approaches, offer efficient and elegant routes to highly functionalized and enantioenriched pyrrole derivatives. While the direct asymmetric synthesis of 1H-Pyrrole, 2-nonyl- is not a primary focus due to the achiral nature of the final product, these methods are crucial for the synthesis of chiral pyrrole derivatives that could be analogous or related to 2-nonylpyrrole.

Transition-metal catalysis has been widely employed for the synthesis of substituted pyrroles. For instance, sustainable methods for the synthesis of N-alkyl-pyrrolecarboxylic acid derivatives from biosourced pyrones and amines have been reported acs.org.

For the construction of chiral pyrrole-containing scaffolds, asymmetric synthesis methodologies are indispensable. The development of fully asymmetric diketopyrrolopyrrole derivatives highlights the advances in creating complex, chiral pyrrolic structures semanticscholar.orgnih.govrsc.org. Axially chiral pyrroles, a class of atropisomers with restricted rotation around a C-N or C-C bond, have also been synthesized using asymmetric catalysis, showcasing the high level of stereochemical control achievable with modern synthetic methods researchgate.net.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1H-Pyrrole, 2-nonyl- |

| Pyrrole |

| Ethylmagnesium bromide |

| Nonanoyl chloride |

| 2-Nonanoyl-1H-pyrrole |

| Tetrahydrofuran |

| N-methylpyrrolidone |

| Hydrazine hydrate |

| Potassium hydroxide |

| Diethylene glycol |

1H-Pyrrole, 2-nonyl- as a Pivotal Synthetic Intermediate

The strategic placement of a nonyl group at the 2-position of the pyrrole ring in 1H-Pyrrole, 2-nonyl- renders it a valuable and versatile intermediate in organic synthesis. This lipophilic side chain significantly influences the molecule's solubility and reactivity, making it a key starting material for the construction of complex, biologically active compounds, most notably analogs of the prodigiosin family of natural products. The electron-donating nature of the alkyl group activates the pyrrole ring, particularly at the C5 position, for electrophilic substitution reactions. This inherent reactivity allows for the introduction of various functional groups, paving the way for the elaboration of the pyrrole core into more intricate structures.

One of the most critical transformations of 1H-Pyrrole, 2-nonyl- is the introduction of a formyl group at the 5-position. This is typically achieved through the Vilsmeier-Haack reaction, a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction involves the use of a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt readily attacks the electron-rich C5 position of the 1H-Pyrrole, 2-nonyl- ring. Subsequent hydrolysis of the iminium intermediate furnishes the desired 5-formyl-2-nonyl-1H-pyrrole.

This formylated derivative is a cornerstone in the synthesis of prodigiosin analogs. Prodigiosins are a family of tripyrrolic red pigments known for their diverse biological activities, including anticancer, antimicrobial, and immunosuppressive properties. The 5-formyl-2-nonyl-1H-pyrrole serves as a key building block that can be coupled with other pyrrole or bipyrrole units to construct the characteristic tripyrrolic scaffold of these natural products. The nonyl side chain is of particular interest as it mimics the alkyl substituents found in some natural prodigiosins, and its length can be varied to modulate the biological activity of the resulting synthetic analogs.

The following table details a representative synthetic transformation of 1H-Pyrrole, 2-nonyl- into its formylated derivative, a crucial step in the pathway towards prodigiosin-like molecules.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1H-Pyrrole, 2-nonyl- | POCl₃, DMF, Dichloromethane, 0 °C to rt | 5-Formyl-2-nonyl-1H-pyrrole | ~85% | [Fictionalized for illustrative purposes] |

Beyond formylation, the activated nature of the 1H-Pyrrole, 2-nonyl- ring allows for other important chemical transformations. For instance, after functionalization of the 5-position, further modifications can be introduced. Halogenation at specific positions of the pyrrole ring can provide a handle for subsequent cross-coupling reactions, such as the Suzuki coupling. This powerful carbon-carbon bond-forming reaction would enable the introduction of a wide array of aryl or heteroaryl substituents, dramatically increasing the structural diversity of the accessible compounds.

For example, a hypothetical two-step sequence could involve the initial formylation of 1H-Pyrrole, 2-nonyl-, followed by halogenation at the 4-position. The resulting halo-formyl-pyrrole derivative could then be subjected to a Suzuki coupling with a boronic acid to introduce a new substituent. This strategic functionalization highlights the role of 1H-Pyrrole, 2-nonyl- as a versatile platform for the synthesis of highly substituted and complex pyrrolic structures.

The research into the synthetic utility of 1H-Pyrrole, 2-nonyl- and its derivatives is driven by the quest for new therapeutic agents. By utilizing this intermediate, chemists can systematically modify the structure of prodigiosin and other bioactive pyrrole-containing molecules, leading to the discovery of new compounds with enhanced potency and selectivity.

| Intermediate | Reaction Type | Potential Reagents | Resulting Functional Group/Structure | Significance |

|---|---|---|---|---|

| 5-Formyl-2-nonyl-1H-pyrrole | Condensation | Pyrrole or Bipyrrole unit | Tripyrrolic scaffold | Core structure of prodigiosin analogs |

| 1H-Pyrrole, 2-nonyl- | Acylation | Acid chloride/anhydride, Lewis acid | Acyl group at C5 | Introduction of a ketone functionality for further elaboration |

| 4-Bromo-5-formyl-2-nonyl-1H-pyrrole | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group at C4 | Synthesis of highly substituted, potentially bioactive pyrroles |

Mechanistic Investigations of Biological Activities Associated with 1h Pyrrole, 2 Nonyl and Its Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Impact

Compound List:

1H-Pyrrole, 2-nonyl-

Computational and Theoretical Chemical Studies of 1h Pyrrole, 2 Nonyl

Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For pyrrole (B145914) derivatives, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to determine optimized geometries and electronic properties. scispace.com

A systematic theoretical study on 2-phenylpyrrole (PhPy), a related 2-substituted pyrrole, provides insights into the likely electronic characteristics of 1H-Pyrrole, 2-nonyl-. scispace.com In its neutral state, the C-C bond lengths in the phenyl ring of 2-phenylpyrrole are nearly identical, indicating a delocalized π-electron system. scispace.com The introduction of a charge, either positive (cationic) or negative (anionic), leads to significant alterations in the molecular geometry. scispace.com For instance, in the anionic state of 2-phenylpyrrole, there is a notable perturbation of bond length alternation in both the pyrrole and phenyl rings. scispace.com

These calculations also reveal that the C-N bonds in the pyrrole ring are elongated upon charging, and in the anionic state, the N-H bond can distort out of the plane of the aromatic ring. scispace.com Such computational analyses are crucial for predicting the reactivity of 1H-Pyrrole, 2-nonyl-, as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO) dictate its behavior in chemical reactions.

Table 1: Representative Bond Lengths (Å) in Neutral 2-Phenylpyrrole Calculated by Different Quantum Mechanical Methods

| Bond | B3LYP | PBE | DFTB+ | MP2 |

| N1–C2 | 1.373 | 1.365 | 1.371 | 1.375 |

| N1–C5 | 1.373 | 1.365 | 1.371 | 1.375 |

Data sourced from a theoretical study on 2-phenylpyrrole and is intended to be representative. scispace.com

Molecular Dynamics Simulations for Conformation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules over time. For a molecule like 1H-Pyrrole, 2-nonyl-, with its flexible nonyl chain, MD simulations can reveal preferred conformations and how it might interact with other molecules or a solvent environment.

In a study on diketopyrrolopyrrole (DPP) based polymers, MD simulations were used to develop and validate a force field, which is a set of parameters that describes the potential energy of the system. chemrxiv.org This approach allows for the simulation of large systems and long timescales. The simulations showed that the conformation of the polymer chains is highly dependent on the solvent, collapsing in a poor solvent and swelling in a good solvent. chemrxiv.org

For 1H-Pyrrole, 2-nonyl-, MD simulations could be used to study the behavior of the nonyl chain, such as its folding and extension in different solvents. This would be crucial for understanding its physical properties, such as solubility and viscosity. Furthermore, simulations of multiple molecules could elucidate the nature of intermolecular interactions, such as π-stacking of the pyrrole rings and van der Waals interactions between the nonyl chains, which would govern its aggregation behavior.

In Silico Prediction of Biological Activity and Potential Binding Sites

In silico methods are increasingly used in drug discovery and materials science to predict the biological activity of novel compounds and to identify their potential molecular targets. For pyrrole derivatives, which are known to exhibit a wide range of biological activities, these computational screening techniques are particularly valuable. mdpi.comnih.gov

Studies on newly synthesized pyrrole derivatives have utilized in silico tools to predict their pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) and to screen for potential biological targets. mdpi.com For example, the ADMETLab2.0 platform has been used to estimate properties like mutagenicity, carcinogenicity, and hepatic toxicity for a series of novel pyrrole compounds. mdpi.com

Furthermore, molecular docking simulations can predict how a molecule like 1H-Pyrrole, 2-nonyl- might bind to the active site of a protein. In a study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole derivatives, molecular docking was used to investigate their binding affinity to the VEGFR-2 receptor, a target in cancer therapy. nih.gov The results showed that the compounds could fit into the active site and form interactions that are comparable to known inhibitors. nih.gov Such in silico predictions can guide the synthesis and experimental testing of new pyrrole derivatives for various therapeutic applications.

Table 2: Predicted Biological Activities for a Series of Trisubstituted Pyrrole Derivatives

| Compound | Predicted Activity | Probability to be Active (Pa) |

| 4a | Antineoplastic | > 0.7 |

| 4b | Antineoplastic | > 0.7 |

| 4c | Antineoplastic | > 0.7 |

| 4d | Antineoplastic | > 0.7 |

This table is representative of data from in silico predictions on various pyrrole derivatives and does not represent data for 1H-Pyrrole, 2-nonyl-. mdpi.com

Spectroscopic Property Simulations and Correlative Validation

Computational methods can also be used to simulate various types of spectra, which can then be compared with experimental data to validate the computational model and to aid in the interpretation of the experimental results. For pyrrole derivatives, theoretical calculations of NMR, IR, and UV-Vis spectra are common.

A study on a series of novel pyrrol-2-yl chloromethyl ketones utilized DFT calculations at the B3LYP/6-311++G(d,p) level to study their conformational stability and spectroscopic properties. rsc.org The calculations were able to identify two stable conformations, s-cis and s-trans, and the predicted vibrational frequencies and NMR chemical shifts were in good agreement with the experimental data. rsc.org The strength of hydrogen bonds was also evaluated based on the calculated ¹H chemical shifts and the infrared red shift of the N-H stretching vibration. rsc.org

Similarly, theoretical studies on protonated corroles, which contain pyrrole rings, have been used to understand their ground state absorption spectra. mdpi.com DFT calculations were used to optimize the geometry and calculate the molecular orbitals and absorption spectra, revealing how the substitution pattern on the pyrrole rings affects the electronic transitions. mdpi.com For 1H-Pyrrole, 2-nonyl-, similar computational approaches could be used to predict its spectroscopic signatures, which would be invaluable for its experimental characterization.

Advanced Analytical Methodologies for Detection and Quantification of 1h Pyrrole, 2 Nonyl

Chromatographic Techniques for Separation and Analysis (e.g., GC-MS, LC-MS)

Chromatographic techniques are indispensable for separating complex mixtures into individual components, allowing for their subsequent detection and analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques widely utilized for the analysis of organic compounds, including pyrrole (B145914) derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly suited for volatile and semi-volatile compounds that can withstand the high temperatures of the GC oven. For 1H-Pyrrole, 2-nonyl-, GC-MS can effectively separate it from other components in a sample based on its volatility and affinity for the stationary phase of the GC column. The subsequent mass spectrometry detection provides structural information through fragmentation patterns and allows for sensitive quantification. Studies on alkyl pyrroles have demonstrated their amenability to GC-MS analysis, with non-polar or moderately polar capillary columns being effective for separation asm.orgoup.comoup.comnih.govvscht.czeag.com. Typical GC-MS analyses for such compounds often involve helium as a carrier gas, injector temperatures around 250 °C, and programmed oven temperature ramps to achieve optimal separation nih.gov. Electron ionization (EI) is commonly used, generating characteristic fragment ions that aid in identification vscht.czopenstax.org. The coupling of GC with MS allows for the determination of molecular weight and structural elucidation through fragmentation patterns openstax.org.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique, especially for compounds that are less volatile or thermally labile, or when dealing with complex matrices where sample preparation for GC might be challenging. Reversed-phase liquid chromatography (RP-LC) coupled with MS is a common approach for analyzing compounds like 1H-Pyrrole, 2-nonyl-, where the stationary phase typically consists of non-polar alkyl chains bonded to silica (B1680970) particles ox.ac.uk. The separation is based on the hydrophobicity of the analyte. LC-MS methods often employ volatile mobile phases, such as mixtures of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate/acetate buffers to control pH and improve ionization efficiency chromatographyonline.com. Electrospray ionization (ESI) in positive or negative mode is frequently used for LC-MS, providing molecular ions or protonated/deprotonated species chromatographyonline.comresearchgate.net. LC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and sensitivity, crucial for detecting and quantifying analytes in complex matrices by monitoring specific precursor-product ion transitions nih.govnih.gov.

Table 6.1.1: Typical Chromatographic Conditions for Alkyl Pyrrole Analysis

| Parameter | GC-MS Example | LC-MS Example |

| Column Type | Non-polar or moderately polar capillary column (e.g., DB-35MS) nih.gov | C18 reversed-phase column nih.govnih.govscielo.org.zanih.gov |

| Carrier Gas/Mobile Phase | Helium nih.gov | Water/Acetonitrile or Methanol with volatile buffers (e.g., ammonium formate, formic acid) chromatographyonline.comnih.gov |

| Injector Temperature | ~250 °C nih.govvscht.cz | N/A (liquid injection) |

| Oven Temperature Program | Gradual increase from ~60 °C to ~280 °C nih.gov | Gradient elution, e.g., 4% B to 100% B over 6-20 min shimadzu.com |

| Ionization Mode | Electron Ionization (EI) vscht.cz | Electrospray Ionization (ESI) positive/negative chromatographyonline.comresearchgate.net |

| Detector | Mass Spectrometer (MS) vscht.cz | Mass Spectrometer (MS), MS/MS nih.gov |

| Key m/z values | Characteristic fragments of alkyl pyrroles | [M+H]⁺ or [M-H]⁻ ions, specific fragment ions for MS/MS |

Spectroscopic Fingerprinting for Advanced Structural Confirmation (e.g., detailed NMR, IR, UV-Vis applications)

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound, serving as a crucial complement to chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is the gold standard for elucidating the detailed structure of organic molecules. For 1H-Pyrrole, 2-nonyl-, NMR would reveal the characteristic signals of the pyrrole ring protons and carbons, as well as the aliphatic protons and carbons of the nonyl chain. The position of the nonyl group at the 2-position of the pyrrole ring would be confirmed by specific chemical shifts and coupling patterns. For instance, the protons on the pyrrole ring typically resonate in the δ 6-8 ppm range, while the nonyl chain protons would appear in the aliphatic region (δ 0.8-2.5 ppm). ¹³C NMR would provide distinct signals for each carbon atom, further confirming the structure and substitution pattern.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. For 1H-Pyrrole, 2-nonyl-, IR spectroscopy would show absorption bands associated with:

N-H stretching of the pyrrole ring (typically around 3400-3200 cm⁻¹).

C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹).

C=C stretching within the pyrrole ring (around 1500-1600 cm⁻¹).

C-N stretching and ring vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, particularly concerning conjugated systems. Pyrrole itself has a π-electron system, and alkyl substitution can influence the absorption maxima (λmax) and intensity. For 1H-Pyrrole, 2-nonyl-, UV-Vis spectroscopy would likely show absorption bands in the UV region, characteristic of the pyrrole chromophore. While less specific for detailed structural elucidation compared to NMR, it can be useful for quantification if the compound has a distinct absorption profile and for initial screening.

Development of Specialized Detection and Quantification Assays in Complex Matrices

Analyzing 1H-Pyrrole, 2-nonyl- in complex matrices such as environmental samples, biological fluids, or food products presents significant challenges due to the presence of interfering substances. The development of specialized assays involves a multi-step process, often starting with efficient sample preparation.

Sample Preparation: Depending on the matrix, sample preparation techniques may include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or solid-phase microextraction (SPME) to isolate and concentrate 1H-Pyrrole, 2-nonyl- and remove matrix components that could interfere with detection or cause ion suppression in LC-MS. For instance, SPE using C18 cartridges is a common method for retaining hydrophobic compounds from aqueous samples nih.govnih.gov.

Assay Development: Once prepared, the sample is analyzed using a sensitive and selective detection method. LC-MS/MS is frequently employed due to its ability to provide high selectivity by monitoring specific multiple reaction monitoring (MRM) transitions, thereby minimizing matrix effects and enhancing quantification accuracy nih.govnih.gov. The development of such an assay involves optimizing chromatographic separation parameters (e.g., mobile phase composition, gradient profile, column temperature) and MS/MS parameters (e.g., collision energy, precursor and product ion selection) to achieve the best signal-to-noise ratio and minimize interference.

Internal Standards: The use of isotopically labeled internal standards (e.g., deuterium-labeled 1H-Pyrrole, 2-nonyl-) is crucial for accurate quantification in complex matrices. Internal standards co-elute with the analyte and undergo similar ionization and detection processes, compensating for variations in sample preparation, injection volume, and instrument response.

Method Validation and Quality Control in Research Contexts

Rigorous method validation is essential to ensure that an analytical method is fit for its intended purpose, providing reliable and reproducible results. Key validation parameters, as outlined by regulatory bodies and scientific consensus, include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. This is often demonstrated by analyzing blank matrices and spiked samples, and by using selective detection techniques like MS/MS nih.govnih.gov.

Linearity: The range over which the method provides a proportional response to the analyte concentration. This is typically assessed by analyzing a series of standards at different concentrations and evaluating the correlation coefficient (R²) of the calibration curve.

Accuracy: The closeness of the measured value to the true value. It is often expressed as percent recovery or percent relative error (%RE) and is determined by analyzing spiked samples or reference materials nih.gov.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as relative standard deviation (%RSD) for repeatability (intra-assay) and intermediate precision (inter-assay) nih.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are critical for trace analysis nih.govnih.gov.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), indicating its reliability during normal usage.

Quality Control (QC): In a research context, ongoing quality control measures are vital. This includes regular calibration of instruments, analysis of quality control samples (e.g., low, medium, and high concentration spiked samples) with each batch of samples, and participation in proficiency testing schemes. Maintaining detailed laboratory notebooks and adhering to standard operating procedures (SOPs) ensures traceability and reproducibility of results.

Environmental Dynamics and Research on 1h Pyrrole, 2 Nonyl

Environmental Occurrence and Distribution Studies

Environmental occurrence and distribution studies aim to identify and quantify chemical substances in different environmental matrices, such as soil, surface water, groundwater, sediment, and air. These studies are fundamental to understanding a compound's presence in the environment and its potential for widespread distribution.

However, a review of the available scientific literature did not reveal any specific studies that have investigated the environmental occurrence or distribution of 1H-Pyrrole, 2-nonyl-. While related compounds, such as 1H-pyrrole-2-carbaldehyde, have been detected in food matrices thegoodscentscompany.com, this does not constitute an environmental occurrence study for 1H-Pyrrole, 2-nonyl- in environmental compartments. Consequently, detailed information regarding its presence and widespread distribution in natural ecosystems is currently unavailable.

Biotic Transformation and Microbial Metabolism Studies

Biotic transformation encompasses the degradation of chemical compounds by living organisms, predominantly microorganisms such as bacteria and fungi. These processes are crucial for the removal of pollutants from the environment, as microorganisms can metabolize xenobiotic compounds, often utilizing them as a source of carbon or energy nih.gov.

No specific studies investigating the biotic transformation or microbial metabolism of 1H-Pyrrole, 2-nonyl- were identified in the literature search. While extensive research exists on the microbial degradation of various classes of environmental contaminants, including pesticides, polycyclic aromatic hydrocarbons (PAHs), and dyes nih.govmdpi.comnih.govfrontiersin.orgresearchgate.net, there is no documented evidence of such investigations for 1H-Pyrrole, 2-nonyl-. Therefore, its susceptibility to biodegradation and the potential metabolic pathways remain uncharacterized.

Environmental Partitioning and Mobility Research (e.g., Soil, Water, Air compartments)

Environmental partitioning describes how a chemical distributes itself among different environmental compartments—air, water, soil, and sediment—based on its physicochemical properties. Mobility refers to the tendency of a substance to move within these compartments, particularly its movement through soil to groundwater or its volatilization into the air. Key parameters used to assess partitioning and mobility include the soil adsorption coefficient (Koc), water solubility, and Henry's Law Constant.

Soil Adsorption Coefficient (Koc): The Koc value quantifies the tendency of a chemical to adsorb to organic carbon in soil and sediment, serving as an indicator of its mobility in terrestrial environments chemsafetypro.comecetoc.orgoecd.org. A higher Koc value generally suggests lower mobility, indicating that the compound is more likely to remain bound to soil particles and less likely to leach into groundwater chemsafetypro.com. Specific Koc values for 1H-Pyrrole, 2-nonyl- were not found in the reviewed literature.

Water Solubility: The water solubility of a compound influences its distribution in aquatic systems and its potential for leaching through soil solubilityofthings.com. Compounds with high water solubility tend to remain dissolved in water and can be transported more readily. No specific data on the water solubility of 1H-Pyrrole, 2-nonyl- was identified.

Henry's Law Constant (HLC): The Henry's Law Constant indicates the relative volatility of a chemical, representing the ratio of its concentration in air to its concentration in water at equilibrium byjus.comwikipedia.orgchemsafetypro.com. A high HLC suggests that a compound will tend to volatilize from water into the air, influencing its distribution between these phases chemsafetypro.com. No Henry's Law Constant data for 1H-Pyrrole, 2-nonyl- was found.

Due to the absence of specific data for 1H-Pyrrole, 2-nonyl- regarding Koc, water solubility, and Henry's Law Constant, it is not possible to generate data tables detailing its partitioning and mobility characteristics.

Research on Environmental Fate Modeling and Predictive Tools

Environmental fate modeling utilizes mathematical models to predict how chemicals behave in the environment, including their transport, transformation, and persistence researchgate.net. These models integrate physicochemical properties, degradation rates, and environmental conditions to estimate concentrations in various media and assess potential exposure levels. Tools such as EPI Suite, FOCUS models, and Chesar are commonly employed in regulatory risk assessments complianceservices.combluefrogscientific.com.

Compound List:

1H-Pyrrole, 2-nonyl-

Emerging Research Applications of 1h Pyrrole, 2 Nonyl in Materials and Chemical Sciences

Utilization in Polymer Chemistry and Advanced Materials Development (e.g., Conductive Polymers)

The field of conductive polymers has seen significant advancements with the use of pyrrole (B145914) and its derivatives. Polypyrrole is an intrinsically conducting polymer with a wide range of applications. nih.gov The introduction of a nonyl substituent at the 2-position of the pyrrole ring in 1H-Pyrrole, 2-nonyl- is expected to significantly influence the properties of the resulting polymer, poly(2-nonylpyrrole).

The long alkyl chain of the nonyl group can enhance the solubility of the polymer in organic solvents, a common challenge with unsubstituted polypyrrole. researchgate.net This improved processability could facilitate the fabrication of thin films and other polymeric structures for electronic devices. Furthermore, the nonyl group can affect the morphology and molecular ordering of the polymer chains, which in turn influences the electrical conductivity and mechanical properties of the material.

Research on copolymers of pyrrole with monomers containing long alkyl chains, such as thienyl end-capped ethoxylated nonyl phenol, has shown that the incorporation of these chains can modulate the electrical properties of the resulting polymers. zenodo.org While direct studies on the homopolymer of 1H-Pyrrole, 2-nonyl- are limited, the findings from related research suggest that poly(2-nonylpyrrole) could exhibit interesting electroactive and physical properties. The electrochemical polymerization of 2-alkylpyrroles is a common method for synthesizing these polymers, and the polymerization conditions can be tailored to control the film thickness, morphology, and conductivity. pharmaguideline.com

Table 1: Potential Properties of Poly(2-nonylpyrrole) in Comparison to Polypyrrole

| Property | Polypyrrole | Poly(2-nonylpyrrole) (Predicted) |

| Solubility | Poor in common organic solvents | Improved solubility in organic solvents |

| Processability | Difficult to process | Enhanced processability for film and device fabrication |

| Electrical Conductivity | High | Potentially lower due to the insulating alkyl chain, but may be tunable |

| Morphology | Typically granular or fibrous | May exhibit more ordered or self-assembled structures |

Role in Organic Synthesis as a Building Block for Complex Architectures

Pyrrole and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including pharmaceuticals and natural products. uctm.edunih.govwikipedia.org The presence of the nonyl group in 1H-Pyrrole, 2-nonyl- offers a lipophilic handle that can be exploited in the synthesis of target molecules with specific solubility requirements or for directing molecular assembly.

The pyrrole ring itself is susceptible to various chemical transformations, including electrophilic substitution, N-alkylation, and cycloaddition reactions. pharmaguideline.com The 2-nonyl substituent can sterically and electronically influence the regioselectivity of these reactions. For instance, electrophilic attack is generally favored at the 5-position of 2-substituted pyrroles. This predictable reactivity allows for the regioselective functionalization of the pyrrole ring, making 1H-Pyrrole, 2-nonyl- a valuable intermediate for constructing larger, functionalized molecular architectures. uctm.edu

The synthesis of 2-alkylpyrroles can be achieved through various methods, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. organic-chemistry.org The long nonyl chain can be introduced either in the dicarbonyl precursor or through alkylation of a pre-formed pyrrole ring.

Table 2: Potential Synthetic Transformations of 1H-Pyrrole, 2-nonyl-

| Reaction Type | Reagents | Potential Product |

| Electrophilic Substitution (e.g., Vilsmeier-Haack Formylation) | POCl₃, DMF | 5-Formyl-2-nonyl-1H-pyrrole |

| N-Alkylation | NaH, Alkyl halide (R-X) | 1-Alkyl-2-nonyl-1H-pyrrole |

| Acylation (e.g., Friedel-Crafts) | Acyl chloride, Lewis acid | 5-Acyl-2-nonyl-1H-pyrrole |

Application in Chemical Probes and Biosensors (Conceptual and Research Stage)

The development of chemical probes and biosensors often relies on molecules that can selectively interact with specific analytes and produce a detectable signal. Pyrrole-based structures have been explored for the design of sensors for various ions and molecules. mdpi.com While the direct application of 1H-Pyrrole, 2-nonyl- in this field is still in the conceptual stage, its structure suggests several potential uses.

The nonyl group can serve as a hydrophobic tail, enabling the molecule to be incorporated into lipid membranes or self-assembled monolayers on sensor surfaces. nih.gov This could be advantageous for developing sensors that operate in biological environments or at interfaces. The pyrrole ring can be further functionalized with signaling moieties, such as fluorophores or redox-active groups, to create a complete sensor molecule.

For example, the pyrrole nitrogen could be derivatized with a receptor unit capable of binding to a specific analyte. The binding event could then induce a change in the electronic properties of the pyrrole ring, which could be detected electrochemically or optically. The long alkyl chain could also play a role in modulating the sensitivity and selectivity of the sensor by creating a specific microenvironment around the recognition site. The fabrication of such sensors could involve the immobilization of functionalized 2-nonylpyrrole derivatives onto electrode or transducer surfaces. nih.gov

Table 3: Conceptual Design of a 1H-Pyrrole, 2-nonyl- Based Biosensor

| Component | Function | Example Moiety |

| Recognition Element | Binds to the target analyte | A crown ether or a peptide attached to the pyrrole nitrogen |

| Signal Transducer | The pyrrole ring itself | Changes in fluorescence or redox potential upon analyte binding |

| Signaling Unit | Provides a detectable signal | A fluorescent dye or a ferrocene (B1249389) unit attached to the pyrrole ring |

| Anchor | Immobilizes the sensor on a surface | The nonyl group for hydrophobic interactions or self-assembly |

Conclusions and Future Research Trajectories for 1h Pyrrole, 2 Nonyl

Innovations in Synthesis and Derivatization Methodologies

The synthesis of pyrrole (B145914) derivatives has evolved significantly from classical methods like the Paal-Knorr and Hantzsch syntheses to more advanced organometallic-mediated and multi-component reactions. researchgate.netresearchgate.neteurekaselect.com However, the efficient and high-yield synthesis of specific isomers like 1H-Pyrrole, 2-nonyl- presents ongoing challenges, including regioselectivity and the management of thermally sensitive intermediates.

Future research should focus on optimizing existing protocols and developing novel strategies for the targeted synthesis of 2-alkylpyrroles. Areas ripe for innovation include:

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer enhanced control over reaction parameters, potentially reducing reaction times and improving yields for Paal-Knorr type condensations. researchgate.netnih.gov Microwave-assisted protocols, in particular, have demonstrated high efficiency in producing various pyrrole-based compounds. nih.gov

Catalytic C-H Activation: Direct functionalization of the pyrrole ring at the C2 position using a suitable directing group, followed by coupling with a nonyl-containing reagent, could provide a more atom-economical route.

Biocatalysis: Employing engineered enzymes could offer unparalleled selectivity and milder reaction conditions, aligning with the principles of green chemistry.

Derivatization of the 1H-Pyrrole, 2-nonyl- scaffold is another critical area. The nonyl chain provides a unique handle for introducing further functionality, while the pyrrole ring itself remains reactive towards electrophiles. Future work should explore derivatization to create libraries of novel compounds for screening in various applications.

Table 1: Comparison of Potential Synthetic Methodologies for 1H-Pyrrole, 2-nonyl-

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Modified Paal-Knorr | Readily available starting materials, well-established. eurekaselect.com | Moderate yields, potential for side products, harsh conditions. |

| Microwave-Assisted | Reduced reaction times, improved yields, high efficiency. nih.gov | Scalability, optimization of microwave parameters. |

| Organometallic Coupling | High regioselectivity, functional group tolerance. researchgate.net | Catalyst cost and sensitivity, multi-step processes. |

| Enzymatic Synthesis | High stereoselectivity and regioselectivity, green chemistry. | Enzyme discovery and engineering, substrate scope limitations. |

Unveiling Novel Biological Mechanisms at the Molecular and Cellular Level

Pyrrole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. nih.govnih.govijprs.com These effects are often attributed to the ability of the pyrrole scaffold to interact with various biological targets. For instance, some pyrrole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, suppress the production of reactive oxygen species (ROS), and modulate cell signaling pathways involved in apoptosis and cell proliferation. nih.govmdpi.com

Key research questions to address include:

Antioxidant and Anti-inflammatory Activity: Does 1H-Pyrrole, 2-nonyl- scavenge free radicals or inhibit key inflammatory mediators like COX-2 and prostaglandin (B15479496) E2 (PGE2)? nih.gov

Anticancer Properties: Can it induce apoptosis or inhibit cell cycle progression in cancer cell lines? Studies on other pyrroles have shown dose- and time-dependent cytotoxic activity against various tumor cells. nih.govmdpi.com

Neuroprotective Effects: Could the compound protect neuronal cells from oxidative stress-induced toxicity, a mechanism observed for other synthetic pyrroles? nih.gov

Enzyme Inhibition: The bulky nature of the 2-nonyl- group could confer selectivity for enzymes with larger active sites, such as monoamine oxidase B (MAO-B), a target in neurodegenerative disease treatment. nih.govresearchgate.net

Table 2: Potential Molecular and Cellular Targets for 1H-Pyrrole, 2-nonyl-

| Target Class | Specific Example | Potential Biological Effect |

|---|---|---|

| Enzymes | COX-2, MAO-B | Anti-inflammatory, Neuroprotective |

| Signaling Proteins | Caspases, Cyclins | Apoptosis induction, Cell cycle arrest |

| Cellular Processes | ROS Production, Lipid Peroxidation | Antioxidant, Cytoprotective |

| Membrane Dynamics | Ion Channels, Receptors | Neuromodulatory, Metabolic regulation |

Strategies for Understanding and Mitigating Environmental Impact

As with any synthetic compound, understanding the environmental fate and potential toxicity of 1H-Pyrrole, 2-nonyl- is crucial for responsible development. The introduction of alkylated heterocyclic compounds into the environment raises questions about their persistence, bioaccumulation, and biodegradability.

Future research must adopt a proactive approach to assess and mitigate potential environmental impacts. A structured research strategy should include:

Biodegradation Studies: Identifying microbial consortia or specific bacterial strains capable of degrading 1H-Pyrrole, 2-nonyl-. The degradation pathway is likely to involve enzymes such as monooxygenases and dioxygenases that initiate ring cleavage or side-chain oxidation. mdpi.com

Ecotoxicity Assessment: Evaluating the acute and chronic toxicity of the compound and its degradation byproducts on representative aquatic and terrestrial organisms (e.g., Daphnia magna, algae, and soil microorganisms). nih.gov

Structure-Activity Relationship (SAR) Modeling: Developing computational models to predict the environmental persistence and toxicity of related 2-alkylpyrroles, guiding the design of more environmentally benign derivatives.

Table 3: Tiered Approach for Environmental Risk Assessment of 1H-Pyrrole, 2-nonyl-

| Tier | Research Focus | Methodologies |

|---|---|---|

| Tier 1: Screening | In silico prediction of persistence, bioaccumulation, and toxicity (PBT). | QSAR models, fate modeling. |

| Tier 2: Lab Studies | Standardized biodegradability tests (e.g., OECD guidelines). Acute ecotoxicity testing. | Respirometry, aquatic organism assays. |

| Tier 3: Advanced Studies | Identification of microbial degradation pathways. Chronic and sublethal toxicity assays. | Metabolite analysis (GC-MS), multi-generational studies. mdpi.com |

Advanced Materials and Synthetic Methodologies Leveraging Pyrrole Scaffolds

Pyrrole is the foundational monomer for polypyrrole, one of the most studied conducting polymers. The properties of polypyrrole can be tuned by substituting the pyrrole ring. The 2-nonyl- substituent in 1H-Pyrrole, 2-nonyl- is expected to impart significant changes to the resulting polymer, such as increased solubility in organic solvents, improved processability, and modified electrochemical properties.

Future research should explore the potential of 1H-Pyrrole, 2-nonyl- as a monomer for novel functional materials. Key areas for investigation include:

Electropolymerization: Studying the electrochemical polymerization of 1H-Pyrrole, 2-nonyl- to create thin films and coatings. The long alkyl chain could influence the morphology and packing of the polymer chains.

Material Properties: Characterizing the electrical, optical, and mechanical properties of poly(2-nonylpyrrole). The nonyl groups may act as plasticizers, leading to more flexible materials compared to unsubstituted polypyrrole.

Applications: Exploring applications for these novel materials in areas such as organic electronics, chemical sensors, anti-corrosion coatings, and biocompatible interfaces. The derivatization of perfluorinated cycloparaphenylenes with multiple pyrrole units has already shown the potential for creating densely substituted, novel carbon nanorings. chemrxiv.org

Interdisciplinary Research Opportunities and Collaborations

The multifaceted nature of 1H-Pyrrole, 2-nonyl- necessitates a highly interdisciplinary research approach. Progress in understanding and harnessing the potential of this compound will depend on synergistic collaborations between different scientific fields.

Chemistry and Biology: Synthetic chemists can create derivatives that medicinal chemists and cell biologists can screen for therapeutic potential, leading to the development of new drug candidates.

Materials Science and Engineering: Materials scientists can polymerize the monomer and characterize the resulting materials, while engineers can design and fabricate devices such as sensors or electronic components.

Environmental Science and Toxicology: Environmental chemists can study the fate and transport of the compound, collaborating with toxicologists to assess its risks and ensure its safe use.

Computational Science and Experimental Chemistry: Computational chemists can model reaction mechanisms, predict biological activity, and guide experimental efforts, accelerating the pace of discovery.

By fostering these collaborations, the scientific community can fully explore the potential of 1H-Pyrrole, 2-nonyl- and its derivatives, paving the way for innovations in medicine, materials, and sustainable technology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-alkyl-1H-pyrrole derivatives like 2-nonyl-1H-pyrrole?

- The Clauson-Kass pyrrole synthesis (via condensation of amines and ketones) is a classical approach for constructing pyrrole cores, as demonstrated in undergraduate experiments . For alkyl-substituted derivatives, Grignard reactions (e.g., propynylmagnesium bromide with aldehydes) offer high yields (84–94%) and scalability, as shown in the synthesis of pyrrole analogs . Additionally, TosMIC (tosylmethyl isocyanide) reactions with NaH in Et₂O-DMSO enable regioselective sulfonylation of pyrrole derivatives, though optimization for bulky groups like nonyl may require solvent adjustments .

Q. How can spectroscopic techniques confirm the structure and purity of 2-nonyl-1H-pyrrole?

- 1H/13C NMR : Characteristic shifts for pyrrole protons (δ 6.0–7.0 ppm) and alkyl chain protons (δ 0.8–1.5 ppm) are critical. For example, 1H-pyrrole-2-carbaldehyde shows a distinct aldehyde proton at δ 9.8 ppm, which disappears upon reduction to (1H-pyrrol-2-yl)methanol .

- Mass Spectrometry : Electron ionization (EI) at 70 eV provides molecular ion peaks (e.g., m/z 95.14 for 2-ethyl-1H-pyrrole) and fragmentation patterns to confirm alkyl chain length .

- TLC : Used to monitor reaction progress (e.g., Rf values for intermediates in Clauson-Kass synthesis) .

Q. What safety protocols are essential when handling 2-nonyl-1H-pyrrole?

- Based on analogs like 2-phenyl-1-propadienyl-pyrrole, GHS classifications include acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Use fume hoods, PPE (gloves, goggles), and emergency eye wash stations .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the synthesis and electronic properties of 2-nonyl-1H-pyrrole?

- Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve thermochemical accuracy for atomization energies (average deviation ±2.4 kcal/mol) and ionization potentials . For nonyl-substituted systems, geometry optimization with dispersion corrections (e.g., D3) may better model van der Waals interactions in alkyl chains .

Q. How to resolve contradictions in thermochemical data between DFT functionals for pyrrole derivatives?

- Discrepancies arise from inadequate treatment of correlation energy. The Colle-Salvetti formula, reformulated using local kinetic-energy density, reduces errors to <5% for atoms and molecules. Validate computed enthalpies of formation against experimental boiling points (e.g., 437.2 K for 2-ethyl-1H-pyrrole) .

Q. What strategies enhance regioselectivity in pyrrole functionalization for bulky substituents like nonyl?

- Directed metalation : Use lithiation at C2 (guided by N-protecting groups) to install nonyl chains .

- Microwave-assisted synthesis : Accelerates reactions involving sterically hindered intermediates, as seen in pyrrolo[2,3-f]quinoline synthesis .

- Oxidative coupling : Chloranil in xylene selectively oxidizes pyrazolines to pyrazoles while retaining sulfonyl-pyrrole moieties .

Q. Can 2-nonyl-1H-pyrrole serve as a precursor for fused heterocycles with pharmaceutical relevance?

- Yes. For example, 1H-pyrrolo[2,3-f]quinoline (a pyridino-indole analog) is synthesized via cycloaddition reactions and shows antimicrobial activity. Nonyl groups may enhance lipophilicity for drug delivery .

Notes

- Structural analogs (e.g., 2-ethyl, 2-phenyl) provide proxy data for 2-nonyl derivatives in computational and experimental studies.

- Methodological consistency (e.g., solvent choice, reaction time) is critical for reproducibility in alkyl-pyrrole synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.